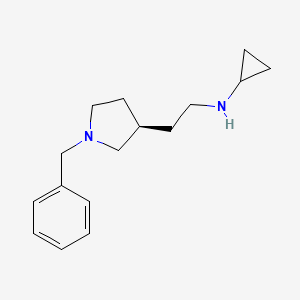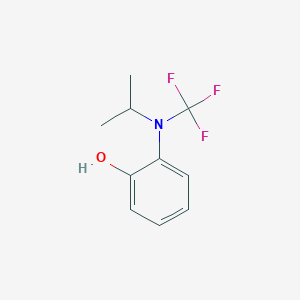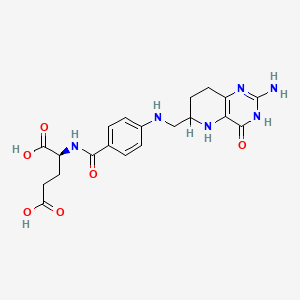![molecular formula C10H17ClO2 B13958091 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one CAS No. 77554-96-2](/img/structure/B13958091.png)
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one is a chemical compound with a unique structure that includes a chloro group, an oxane ring, and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one typically involves the reaction of 2-(propan-2-yl)oxan-4-ol with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroethanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Sodium borohydride, methanol or ethanol as solvents, and room temperature conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one involves its reactivity with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxane ring and ethanone group may also interact with specific receptors or enzymes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Similar structure with a naphthalene ring instead of an oxane ring.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a tolyl group instead of an oxane ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Features a tetrahydroquinoline ring.
Uniqueness
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one is unique due to its oxane ring, which imparts specific chemical and physical properties
Propriétés
Numéro CAS |
77554-96-2 |
|---|---|
Formule moléculaire |
C10H17ClO2 |
Poids moléculaire |
204.69 g/mol |
Nom IUPAC |
2-chloro-1-(2-propan-2-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C10H17ClO2/c1-7(2)10-5-8(3-4-13-10)9(12)6-11/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
TVMWOCNGKQIPFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CCO1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)
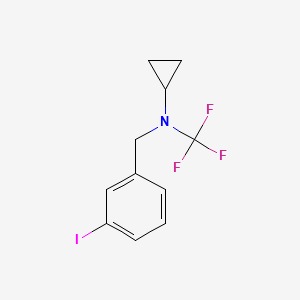
![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
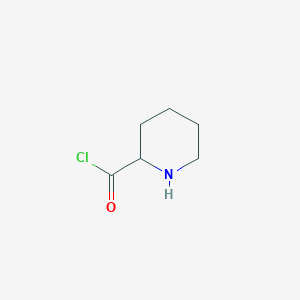
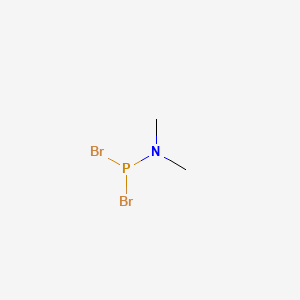
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
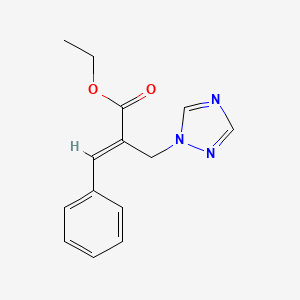
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
